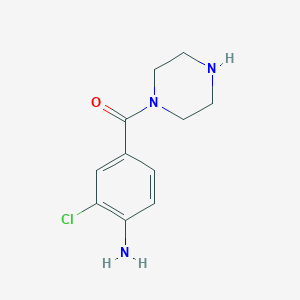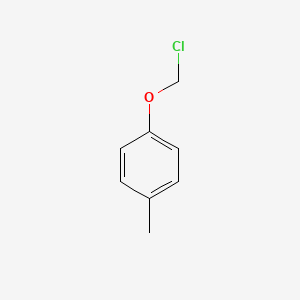
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes dichloroaniline and trifluoroanthracene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of 2,6-dichloroaniline. One common method for synthesizing 2,6-dichloroaniline involves the chlorination of aniline using dilute hydrochloric acid and hydrogen peroxide, followed by steam distillation . The resulting 2,6-dichloroaniline is then reacted with trifluoroanthracene-9,10-dione under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and minimal environmental impact. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various aniline derivatives.
科学的研究の応用
2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((2,6-Dichlorophenyl)amino)-1,3,4-trifluoroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of various drugs and industrial chemicals.
Aceclofenac: Another NSAID with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its trifluoroanthracene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
167907-17-7 |
|---|---|
分子式 |
C20H8Cl2F3NO2 |
分子量 |
422.2 g/mol |
IUPAC名 |
2-(2,6-dichloroanilino)-1,3,4-trifluoroanthracene-9,10-dione |
InChI |
InChI=1S/C20H8Cl2F3NO2/c21-10-6-3-7-11(22)17(10)26-18-15(24)13-12(14(23)16(18)25)19(27)8-4-1-2-5-9(8)20(13)28/h1-7,26H |
InChIキー |
BYQNZZOGYRNJEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)NC4=C(C=CC=C4Cl)Cl)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
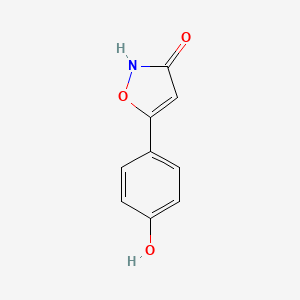
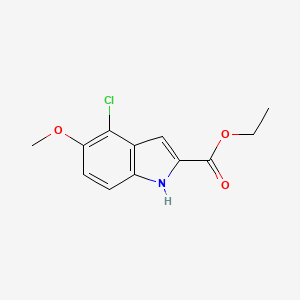
![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)
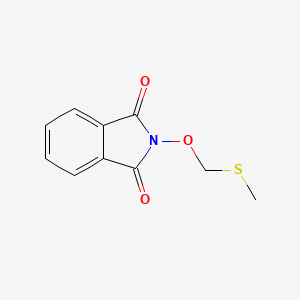
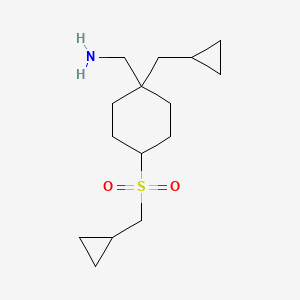

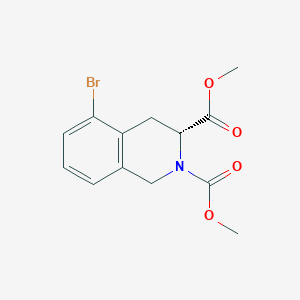
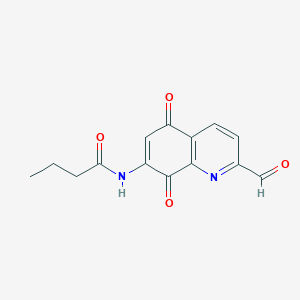
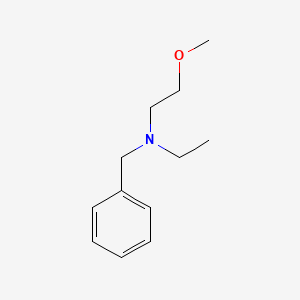
![2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester](/img/structure/B8638488.png)
![Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8638493.png)

